4-Fluoro-3-(thiophen-2-yl)benzaldehyde
Overview
Description
4-Fluoro-3-(thiophen-2-yl)benzaldehyde is an organic compound with the molecular formula C11H7FOS It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 4th position and a thiophene ring at the 3rd position
Mechanism of Action
Target of Action
It is often used as a biochemical for proteomics research , suggesting that it may interact with proteins or enzymes in the cell.
Biochemical Pathways
Given its use in proteomics research , it may influence pathways involving protein synthesis, modification, or degradation.
Result of Action
Its use in proteomics research suggests that it may have effects at the protein level, potentially influencing protein function or interactions .
Action Environment
The action of 4-Fluoro-3-(thiophen-2-yl)benzaldehyde can be influenced by various environmental factors. For instance, it is a stable compound in air, but should avoid long-term exposure to sunlight . These factors can affect the compound’s action, efficacy, and stability.
Preparation Methods
The synthesis of 4-Fluoro-3-(thiophen-2-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and thiophene.
Reaction Conditions: The thiophene ring is introduced to the benzaldehyde derivative through a series of reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
4-Fluoro-3-(thiophen-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives.
Scientific Research Applications
4-Fluoro-3-(thiophen-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
4-Fluoro-3-(thiophen-2-yl)benzaldehyde can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-Fluorobenzaldehyde, 3-(Thiophen-2-yl)benzaldehyde, and other thiophene-substituted benzaldehydes share structural similarities.
Uniqueness: The presence of both a fluorine atom and a thiophene ring in this compound imparts unique electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-fluoro-3-thiophen-2-ylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FOS/c12-10-4-3-8(7-13)6-9(10)11-2-1-5-14-11/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEFDUIBXHMJPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=CC(=C2)C=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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